molecular formula C25H23NO5 B13648331 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B13648331
M. Wt: 417.5 g/mol
InChI Key: FZGWIJTZHIPMMG-UHFFFAOYSA-N
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Description

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid is a compound that has garnered significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a phenyl group with a hydroxyl substitution, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid is widely used in scientific research, particularly in the following areas:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The hydroxyl group on the phenyl ring can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid is unique due to the presence of both the Fmoc protecting group and the hydroxyl-substituted phenyl ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid, commonly referred to as Fmoc-D-Hyp-OH, is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure allows it to serve as a protecting group in peptide synthesis and as a building block in the creation of bioactive compounds. This article reviews its biological activity, applications, and relevant research findings.

  • Molecular Formula : C26H25NO5
  • Molecular Weight : 425.48 g/mol
  • CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Peptide Synthesis :
    • This compound acts as a protecting group during the synthesis of peptides, enhancing the efficiency and selectivity of reactions. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps stabilize reactive intermediates and facilitates the incorporation of various amino acids into peptide chains .
  • Drug Development :
    • The compound is instrumental in designing new pharmaceuticals, particularly in optimizing drug candidates' properties through structural modifications. Its incorporation into peptide sequences can enhance biological activity and specificity towards target proteins .
  • Biochemical Research :
    • Researchers utilize this compound to investigate protein interactions and functions, providing insights into cellular mechanisms and potential therapeutic targets. Its ability to form stable complexes with proteins makes it a useful tool for studying protein-ligand interactions .

Case Studies

  • Fluorinated Peptides in NMR Screening :
    • A study demonstrated the use of fluorinated amino acids, including derivatives of Fmoc-D-Hyp-OH, in 19F NMR screening for identifying enzyme inhibitors. The incorporation of fluorine atoms into peptides allows for enhanced sensitivity in detecting binding interactions, making these compounds valuable for drug discovery .
  • Targeting Protein Interactions :
    • In biochemical assays, Fmoc-D-Hyp-OH has been shown to stabilize certain protein conformations, thereby facilitating the study of protein-protein interactions (PPIs). This is crucial for understanding signaling pathways involved in various diseases .
  • Therapeutic Applications :
    • Compounds based on Fmoc-D-Hyp-OH have been explored for their potential therapeutic effects in conditions such as cancer and neurodegenerative diseases. Their ability to modulate protein interactions suggests they could serve as lead compounds for new treatments .

Data Tables

PropertyValue
Molecular FormulaC26H25NO5
Molecular Weight425.48 g/mol
Role in Peptide SynthesisProtecting group
ApplicationsDrug development, biochemical research

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)

InChI Key

FZGWIJTZHIPMMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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